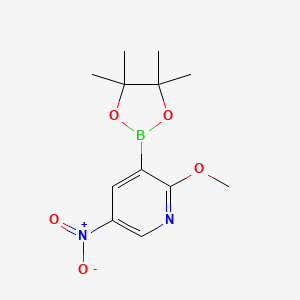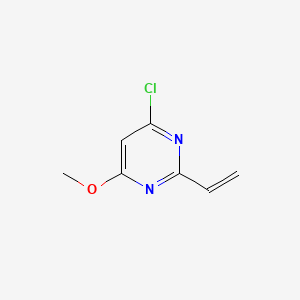
(2-Bromo-3-fluorophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3-fluorophenyl)methanamine hydrochloride is an organic compound with the chemical formula C7H8BrClFN. It is a white or off-white solid that is soluble in water and organic solvents such as ethanol and dimethyl ether . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Bromo-3-fluorophenyl)methanamine hydrochloride typically involves a two-step process :
Reaction of 2-Bromo-3-fluorobenzaldehyde with an amine: This step produces (2-Bromo-3-fluorophenyl)methanamine.
Reaction of the resulting amine with hydrochloric acid: This step yields this compound.
The reaction conditions usually involve maintaining an inert atmosphere (such as nitrogen or argon) and a temperature range of 2-8°C .
Chemical Reactions Analysis
(2-Bromo-3-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Condensation reactions: The compound can react with carbonyl compounds to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Bromo-3-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- (3-Bromo-2-fluorophenyl)methanamine hydrochloride
- (4-Bromo-3-fluorophenyl)methanamine hydrochloride
These compounds share similar structural features but differ in the position of the bromine and fluorine atoms on the phenyl ring. This difference can lead to variations in their chemical reactivity and biological activity, making this compound unique in its applications .
Properties
IUPAC Name |
(2-bromo-3-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJIHHQKBDPPES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
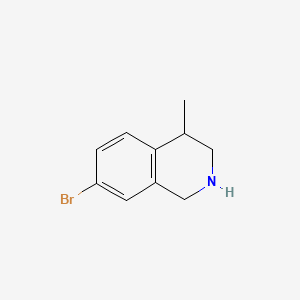

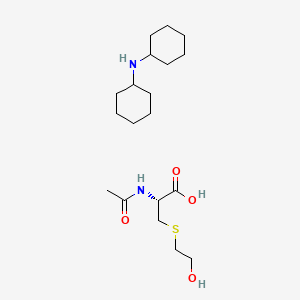
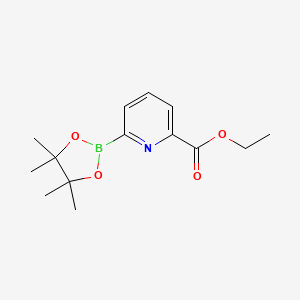
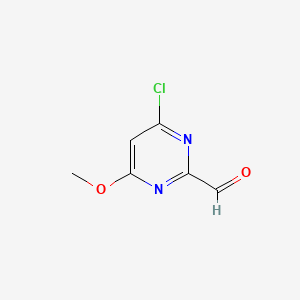

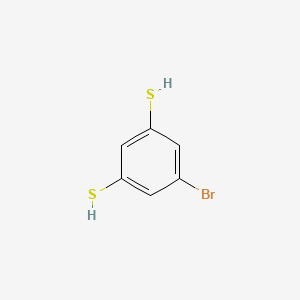
![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)


